N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a quinazolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid derivative with hydrazine hydrate to form a hydrazide, followed by cyclization with an appropriate reagent such as phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.
Attachment of the Phenyl Group: The oxadiazole derivative can then be coupled with a benzyl halide under basic conditions to introduce the phenyl group.
Synthesis of the Quinazolinone Moiety: The quinazolinone ring can be synthesized separately by reacting anthranilic acid with an appropriate amide or nitrile under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxadiazole-phenyl intermediate with the quinazolinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are typically used.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has potential as an enzyme inhibitor or receptor modulator. Its structural features enable it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and oxadiazole rings may facilitate binding to active sites, while the quinazolinone moiety could interact with other regions of the target molecule, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(2-(1,2,4-Triazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(2-(1,3,4-Thiadiazol-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
The uniqueness of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide lies in its combination of a furan ring with an oxadiazole and quinazolinone moiety. This specific arrangement of functional groups provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4/c30-21(11-12-29-15-25-19-9-4-2-7-17(19)24(29)31)26-18-8-3-1-6-16(18)14-22-27-23(28-33-22)20-10-5-13-32-20/h1-10,13,15H,11-12,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQUPHUWDMTCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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